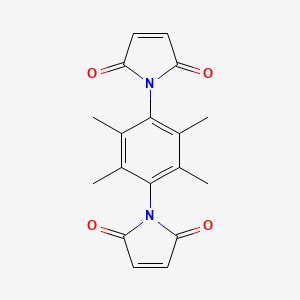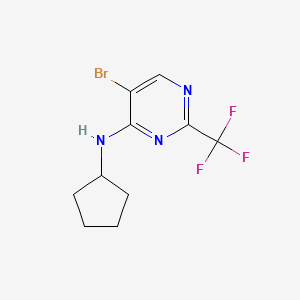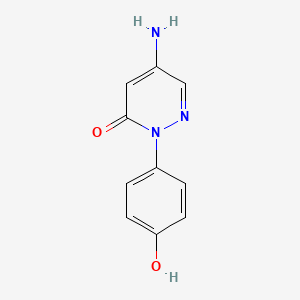
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 5-position and a hydroxyphenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
類似化合物との比較
Similar Compounds
2-Amino-5-(4-hydroxyphenyl)pyridazine: Similar structure but different substitution pattern.
5-Amino-2-(4-methoxyphenyl)pyridazin-3(2H)-one: Methoxy group instead of hydroxy group.
5-Amino-2-phenylpyridazin-3(2H)-one: Lacks the hydroxy group on the phenyl ring.
Uniqueness
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both amino and hydroxy groups, which can participate in various chemical reactions and interactions
特性
CAS番号 |
80234-29-3 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
5-amino-2-(4-hydroxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H9N3O2/c11-7-5-10(15)13(12-6-7)8-1-3-9(14)4-2-8/h1-6,14H,11H2 |
InChIキー |
NMKQCRKCPFNLRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


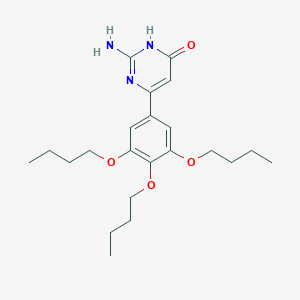
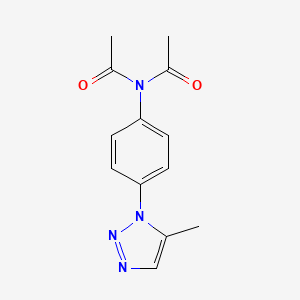
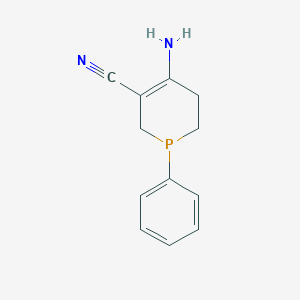
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
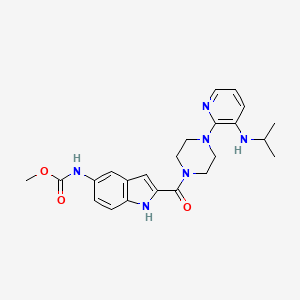
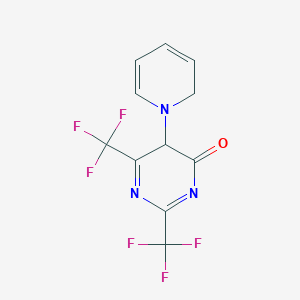
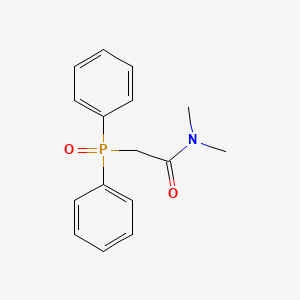
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
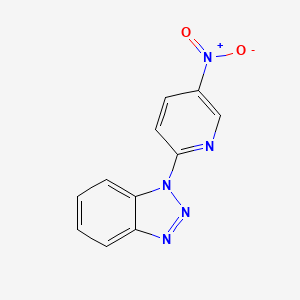
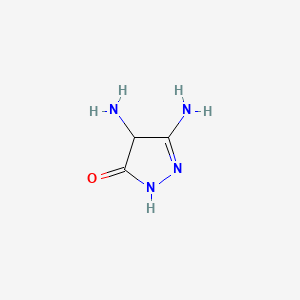
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
